2,4-Dinitro-5-N-pyrrolidinotoluene

Description

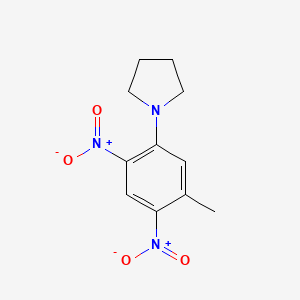

2,4-Dinitro-5-N-pyrrolidinotoluene is a nitroaromatic compound featuring a toluene backbone substituted with two nitro groups at the 2- and 4-positions and a pyrrolidine moiety attached via an N-link at the 5-position. Its molecular formula is C₁₁H₁₂N₃O₄, yielding a molecular weight of 250.23 g/mol. The compound’s structure combines the electron-withdrawing effects of nitro groups with the electron-donating nature of the pyrrolidine ring, creating unique electronic and steric properties. Applications may span organic synthesis intermediates or specialized reagents, though further studies are needed to confirm its exact uses.

Properties

Molecular Formula |

C11H13N3O4 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

1-(5-methyl-2,4-dinitrophenyl)pyrrolidine |

InChI |

InChI=1S/C11H13N3O4/c1-8-6-10(12-4-2-3-5-12)11(14(17)18)7-9(8)13(15)16/h6-7H,2-5H2,1H3 |

InChI Key |

ZEQJUVSCPZFGIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2,4-Dinitro-5-N-pyrrolidinotoluene with structurally related nitroaromatic and pyrrolidine-containing compounds:

Key Observations :

- Electronic Effects: The dual nitro groups in this compound enhance electrophilicity compared to mono-nitro derivatives like 4-Nitrotoluene-d4, which are less reactive due to fewer electron-withdrawing groups .

- Synthetic Complexity : Pyrrolidine-containing compounds (e.g., ) often require multi-step syntheses with catalysts like Zn/In, whereas deuterated nitrotoluenes are typically prepared via isotopic exchange .

Reactivity and Stability

- Reduction Sensitivity: Nitro groups in this compound may render it susceptible to reduction under conditions similar to (e.g., Zn/In catalysts in methanol), contrasting with deuterated nitrotoluenes, which are more stable due to isotopic substitution .

- Thermal Stability: Multi-nitro compounds are generally less thermally stable than mono-nitro analogs. The pyrrolidine group could mitigate this by forming salts or stabilizing intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.